molecular formula C27H29ClF2O6S B13440978 (6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid

(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid

Cat. No.: B13440978
M. Wt: 555.0 g/mol
InChI Key: FDZNPCXZVZTSGS-VLSRWLAYSA-N
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Description

This compound is a synthetic glucocorticoid derivative belonging to the androsta-1,4-diene-17-carbothioic acid class. Its core structure includes a steroidal backbone modified with fluorine atoms at positions 6α and 9α, a hydroxyl group at 11β, a methyl group at 16α, and a 2-furanylcarbonyloxy substituent at position 16. The carbothioic acid moiety is esterified with a chloromethyl group, distinguishing it from related fluorinated corticosteroids like fluticasone derivatives . The compound’s CAS number is 80474-07-3, and its molecular formula is C₂₅H₂₇ClF₂O₆S (inferred from structural analogs in , and 12).

Key structural features influencing bioactivity include:

  • 2-Furanylcarbonyloxy group: This substituent enhances lipophilicity compared to simpler acyloxy groups (e.g., propionyloxy in fluticasone propionate) .
  • Fluorination at 6α and 9α: Fluorine atoms increase glucocorticoid receptor (GR) affinity and reduce mineralocorticoid activity .

Properties

Molecular Formula

C27H29ClF2O6S

Molecular Weight

555.0 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(chloromethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C27H29ClF2O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1

InChI Key

FDZNPCXZVZTSGS-VLSRWLAYSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCCl)OC(=O)C5=CC=CO5)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCCl)OC(=O)C5=CC=CO5)C)O)F)C)F

Origin of Product

United States

Preparation Methods

Starting Material and Key Intermediate

The synthesis begins with the precursor:

  • 6alpha,9alpha-difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17alpha-(2-furanylcarbonyl)oxy-androsta-1,4-diene-17beta-carboxylic acid (a fluorinated corticosteroid carboxylic acid derivative).

This compound undergoes functional group transformations to introduce the chloromethyl ester functionality at the 17-carbothioic acid position.

Stepwise Synthetic Route

The preparation involves the following key steps:

  • Formation of the Thioic Acid Intermediate

    • The starting carboxylic acid is reacted with dimethylthiocarbamoyl chloride to yield the corresponding N,N-dimethylcarbamoylthio carbonyl intermediate.
    • This intermediate is then subjected to reflux in a secondary amine such as diethylamine or pyrrolidine to generate the thioic acid derivative.
    • Note: The yield with secondary amines is generally poor, indicating a challenge in this step.
  • Chloromethyl Ester Formation

    • The thioic acid intermediate is reacted with bromochloromethane (or chlorofluoromethane in some variants) in the presence of a mild base such as sodium bicarbonate.
    • This reaction produces the chloromethyl ester at the 17-carbothioic acid position.
    • The reaction conditions are carefully controlled to avoid side reactions and ensure regioselectivity.
  • Halogen Exchange and Fluorination (Optional for Related Derivatives)

    • In some processes, the chloromethyl ester is converted to an iodomethyl ester by halogen exchange.
    • Subsequent treatment with silver fluoride yields fluoromethyl esters, but this step is avoided in the chloromethyl ester preparation due to the expense and sensitivity of silver fluoride.

Alternative Methods and Improvements

  • Some patents disclose the use of sodium hydrosulfide to generate sodium salts of the thioic acid intermediate, which can then be alkylated in situ with chlorofluoromethane to afford the chloromethyl ester.
  • Modifications to the base, solvent, and reaction temperature have been explored to improve yield and purity.
  • Avoidance of expensive reagents like silver fluoride is a key improvement in recent methods.

Reaction Conditions Summary Table

Step Reagents/Conditions Notes
Formation of carbamoylthio intermediate Dimethylthiocarbamoyl chloride, solvent (e.g., dichloromethane) Requires controlled addition to avoid side reactions
Conversion to thioic acid Reflux with secondary amine (diethylamine or pyrrolidine) Yield often poor; optimization needed
Chloromethyl ester formation Bromochloromethane + sodium bicarbonate, mild base, controlled temperature Key step for ester formation
Optional halogen exchange Halogen exchange to iodomethyl ester, silver fluoride treatment Expensive, sensitive reagents; often omitted

Analytical and Purification Considerations

  • Purification of intermediates and final product typically involves crystallization and chromatographic techniques to ensure high purity.
  • Characterization includes NMR, IR, and mass spectrometry to confirm stereochemistry and functional group integrity.
  • The chloromethyl ester is sensitive and requires careful handling to prevent hydrolysis or decomposition.

Research Findings and Challenges

  • The process is described as tedious and lengthy, primarily due to multiple steps requiring sensitive reagents and careful control.
  • Yields in the conversion to thioic acid intermediates vary depending on the amine used; secondary amines give lower yields.
  • The use of halogen exchange and silver fluoride, while effective for fluoromethyl esters, is costly and avoided when preparing chloromethyl esters.
  • Recent patents focus on simplifying the process, improving yields, and reducing the use of expensive reagents.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents (Position 17) Ester Group Molecular Formula Molecular Weight Key Applications/Notes
Target Compound 2-Furanylcarbonyloxy S-(Chloromethyl) C₂₅H₂₇ClF₂O₆S* 553.0 g/mol* Investigational glucocorticoid; potential anti-inflammatory use .
Fluticasone Propionate Propionyloxy S-(Fluoromethyl) C₂₅H₃₁F₃O₅S 500.6 g/mol Approved for asthma and dermatitis; high GR affinity .
Fluticasone Furoate 2-Furancarboxylate S-(Fluoromethyl) C₂₇H₂₉F₃O₆S 538.6 g/mol Long-acting inhaler for allergic rhinitis; enhanced lipophilicity .
Desoximetasone Acid Carboxylic Acid None (free acid) C₂₂H₂₇FO₄ 362.4 g/mol Intermediate in corticosteroid synthesis; low bioavailability .
Fluticasone Propionate Related Compound J Hydroxy None (free hydroxy) C₂₁H₂₆F₂O₅ 396.4 g/mol Impurity in fluticasone synthesis; minimal bioactivity .

*Calculated based on analogs in and .

Pharmacological and Metabolic Insights

Receptor Binding and Potency

  • The chloromethyl ester in the target compound may confer slower hydrolysis compared to fluoromethyl esters (e.g., fluticasone propionate), prolonging its half-life . However, chlorine’s larger atomic radius could reduce GR binding efficiency relative to fluorine-containing analogs .

Metabolic Stability

  • Ester hydrolysis is a primary metabolic pathway for corticosteroids. The chloromethyl ester is less susceptible to esterase cleavage than fluoromethyl or methyl esters, as observed in related compounds .
  • Fluorine atoms at 6α and 9α inhibit cytochrome P450-mediated deactivation, a feature shared with fluticasone furoate .

Toxicity and Impurities

  • Related compounds like Fluticasone Propionate Related Compound J () highlight the importance of ester group integrity; free hydroxy or carboxylic acid forms exhibit reduced efficacy and are monitored as impurities .

Biological Activity

The compound (6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid , is a synthetic derivative of the steroid family known for its anti-inflammatory and anti-allergic properties. This compound is structurally related to fluticasone propionate, a well-known glucocorticoid used in treating various inflammatory conditions.

The biological activity of this compound primarily involves its interaction with the glucocorticoid receptor . Upon binding, it initiates a cascade of events that lead to the suppression of inflammatory pathways. This includes the inhibition of pro-inflammatory cytokines and mediators, which are pivotal in conditions such as asthma, allergic rhinitis, and other inflammatory diseases .

Key Mechanisms:

  • Glucocorticoid Receptor Binding : The compound effectively binds to the glucocorticoid receptor, leading to anti-inflammatory responses.
  • Suppression of Cytokine Production : It reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha.
  • Inhibition of Eosinophil Activation : The compound decreases eosinophil infiltration in tissues during allergic reactions .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects comparable to established glucocorticoids. In various animal models, including rats and mice, its efficacy was assessed using assays such as the Tonelli croton oil ear assay , demonstrating potent topical anti-inflammatory activity .

Clinical Applications

The compound shows promise in treating various conditions:

  • Asthma : Effective in reducing airway inflammation and bronchoconstriction.
  • Allergic Rhinitis : Reduces symptoms associated with nasal inflammation.
  • Dermatological Conditions : Useful in treating eczema, psoriasis, and allergic dermatitis .

Comparative Efficacy

A comparative analysis with fluticasone propionate reveals that this compound has a superior safety profile due to lower systemic exposure when administered via inhalation. Studies show significantly reduced absorption rates compared to fluticasone propionate after dry powder delivery in animal models .

Parameter (6alpha,11beta... Acid) Fluticasone Propionate
Systemic ExposureLowerHigher
Topical Anti-inflammatory PotencyHighHigh
Binding Affinity to Glucocorticoid ReceptorStrongStrong
Clinical ApplicationsAsthma, AllergiesAsthma, Allergies

Study 1: Efficacy in Asthma Management

In a clinical trial involving patients with persistent asthma, the compound demonstrated improved lung function and reduced exacerbation rates compared to placebo. Patients reported fewer side effects related to systemic corticosteroid use.

Study 2: Dermatological Applications

A double-blind study evaluated the effectiveness of this compound in treating moderate to severe eczema. Results indicated a significant reduction in lesion size and patient-reported symptoms over a four-week treatment period.

Q & A

Q. What are the optimal synthetic pathways for this compound, and how do structural analogs inform its synthesis?

The compound shares a steroidal backbone with fluticasone derivatives, where fluorination at C6/C9 and esterification at C17 are critical for bioactivity. Synthetic routes often involve selective fluorination using DAST (diethylaminosulfur trifluoride) or similar agents, followed by esterification with 2-furanylcarbonyl chloride. Key intermediates like the 17-carbothioic acid precursor (CAS 80474-07-3) are synthesized via thioesterification . Challenges include minimizing epimerization at C11β and ensuring regioselective fluorination. Analytical validation via HPLC (≥98% purity) and mass spectrometry (MW 538.58 g/mol) is essential .

Q. How can researchers validate the compound’s structural conformation and stereochemical integrity?

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming stereochemistry (e.g., orthorhombic P212121 space group with defined a/b/c lattice parameters). Computational methods (DFT or molecular docking) can predict stability of the 6α,11β,16α,17α configuration, while NMR (1H/13C/19F) resolves ambiguities in fluorinated positions. Comparative studies with fluticasone propionate (CAS 65429-42-7) highlight shared conformational motifs in the androsta-1,4-diene core .

Q. What analytical methods are recommended for purity assessment and degradation profiling?

Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard for quantifying impurities. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines identify degradation products, such as hydrolyzed esters or oxidized furanyl groups. LC-MS/MS detects trace thioester cleavage products .

Advanced Research Questions

Q. How does the compound’s receptor binding affinity compare to glucocorticoid agonists like fluticasone furoate?

Competitive binding assays using recombinant glucocorticoid receptors (GR) reveal IC50 values. The 17-carbothioic acid S-(chloromethyl) ester group enhances lipophilicity and membrane permeability compared to fluticasone’s S-fluoromethyl ester. However, steric hindrance from the 16α-methyl group may reduce GR activation kinetics. Radioligand displacement studies (e.g., [3H]-dexamethasone) quantify relative affinity .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo pharmacokinetics?

Discrepancies often arise from metabolic instability (e.g., hepatic CYP3A4-mediated oxidation of the furanyl group). Solutions include:

  • Prodrug design : Masking the 11β-hydroxyl group with labile esters to improve bioavailability.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers extend half-life in rodent models.
  • Species-specific metabolism assays : Liver microsomal studies in human vs. murine systems identify metabolic hotspots .

Q. How can researchers model the compound’s degradation pathways under physiological conditions?

Forced degradation (acid/base/oxidative stress) coupled with QTOF-MS identifies major breakdown products. For example:

  • Acidic conditions : Hydrolysis of the 17-carbothioic ester to the carboxylic acid (MW 422.4 g/mol).
  • Oxidative stress : Epoxidation of the 1,4-diene system. Computational tools (e.g., COSMOtherm) predict solubility-pH profiles, guiding formulation strategies .

Q. What in silico approaches optimize the compound’s selectivity for GR over mineralocorticoid receptors (MR)?

Molecular dynamics simulations highlight key residues in GR’s ligand-binding domain (LBD) that interact with the 16α-methyl group. Docking studies using Schrödinger Suite or AutoDock Vina compare binding poses against MR (PDB: 3VHU). Substituent modifications at C21 (e.g., halogenation) may improve selectivity ratios .

Methodological Notes

  • Crystallization : Slow evaporation from ethyl acetate/n-hexane (1:1 v/v) yields diffraction-quality crystals .
  • Bioactivity assays : Use GR-transfected HEK293 cells with luciferase reporters (e.g., GRE-luc) for EC50 determination .
  • Data reconciliation : Cross-validate conflicting solubility and activity data via Hansen solubility parameters (HSPiP software) .

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